6-bromo-2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide
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Overview
Description
6-bromo-2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the quinoline ring.
Substitution: Attachment of the tert-butylphenyl group to the quinoline ring.
Amidation: Formation of the carboxamide group by reacting with an appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.
Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could produce various quinoline derivatives.
Scientific Research Applications
6-bromo-2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Biological Research: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Chemistry: Use as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Other compounds in the quinoline family, such as chloroquine or quinine.
Bromo-substituted Compounds: Compounds with similar bromine substitutions on aromatic rings.
Uniqueness
The uniqueness of 6-bromo-2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide lies in its specific substitution pattern and functional groups, which may confer unique biological or chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C23H25BrN2O2 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
6-bromo-2-(4-tert-butylphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H25BrN2O2/c1-23(2,3)16-7-5-15(6-8-16)21-14-19(22(27)25-11-12-28-4)18-13-17(24)9-10-20(18)26-21/h5-10,13-14H,11-12H2,1-4H3,(H,25,27) |
InChI Key |
HESUUBCOQIXFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCOC |
Origin of Product |
United States |
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